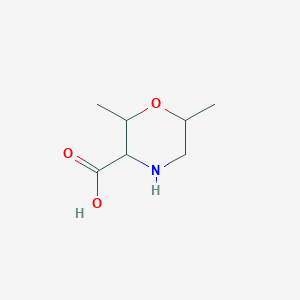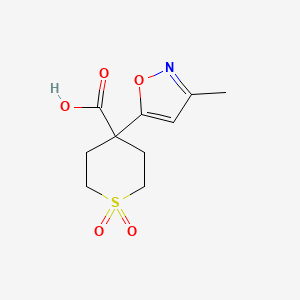
2,5-Difluoro-N-(hex-5-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-(hex-5-en-2-yl)aniline is an organic compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and an aniline group substituted with a hex-5-en-2-yl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-N-(hex-5-en-2-yl)aniline typically involves the reaction of 2,5-difluoroaniline with hex-5-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the amine group of 2,5-difluoroaniline attacks the electrophilic carbon of hex-5-en-2-yl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(hex-5-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated products.
Scientific Research Applications
2,5-Difluoro-N-(hex-5-en-2-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-N-(hex-5-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the hex-5-en-2-yl chain, making it less hydrophobic and less reactive in certain chemical reactions.
N-(hex-5-en-2-yl)aniline: Does not contain fluorine atoms, resulting in different electronic properties and reactivity.
2,4-Difluoro-N-(hex-5-en-2-yl)aniline: Similar structure but with fluorine atoms at different positions, leading to variations in chemical behavior.
Uniqueness
2,5-Difluoro-N-(hex-5-en-2-yl)aniline is unique due to the presence of both fluorine atoms and the hex-5-en-2-yl chain, which confer distinct electronic and steric properties. These features make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
2,5-difluoro-N-hex-5-en-2-ylaniline |
InChI |
InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-8-10(13)6-7-11(12)14/h3,6-9,15H,1,4-5H2,2H3 |
InChI Key |
NTQUNGFUOZBPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


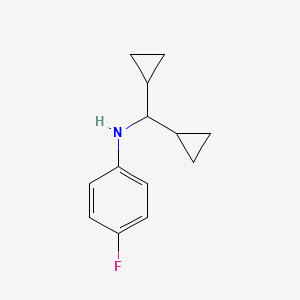
![2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine](/img/structure/B13255636.png)
![3-[(4-Bromobenzenesulfonyl)methyl]piperidine](/img/structure/B13255638.png)
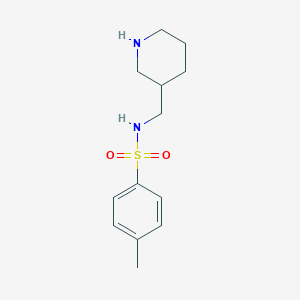
![3-((5-Methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13255649.png)
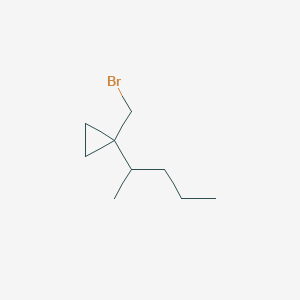

![2-Chloro-1-[4-(pyridin-2-YL)piperazin-1-YL]propan-1-one](/img/structure/B13255665.png)
![N-{2-[(furan-2-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13255671.png)


